(S)-Tetrahydro-6'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one
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Overview
Description
(S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves multiple steps, starting from readily available precursorsKey steps may include cyclization reactions, reduction processes, and spirocyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones
- Hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-ones
- Hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-ones
Uniqueness
(S)-Tetrahydro-6’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(8aS)-spiro[1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C9H14N2O/c12-8-5-11-6-9(1-2-9)3-7(11)4-10-8/h7H,1-6H2,(H,10,12)/t7-/m0/s1 |
InChI Key |
BLAHCIRRKVJRCW-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC12C[C@H]3CNC(=O)CN3C2 |
Canonical SMILES |
C1CC12CC3CNC(=O)CN3C2 |
Origin of Product |
United States |
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